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Abstract
This document provides a comprehensive overview of the preliminary toxicity assessment of

Antileishmanial Agent-23 (hereinafter referred to as AG-23), a novel compound under

investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in

vivo studies conducted to evaluate the preliminary safety profile of AG-23. The data presented

herein are intended to guide further preclinical development and risk assessment. This guide is

targeted toward researchers, scientists, and drug development professionals in the field.

In Vitro Cytotoxicity Assessment
The initial toxicity evaluation of AG-23 was performed to determine its effect on mammalian

cells and to establish a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the 50% cytotoxic concentration (CC50) of AG-23 on murine

macrophages (J774 cells) and human foreskin fibroblasts (HFF-1).

Materials:

J774 and HFF-1 cell lines

AG-23 (stock solution in DMSO)
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RPMI-1640 and DMEM media supplemented with 10% Fetal Bovine Serum (FBS)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microtiter plates

Procedure:

Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24

hours at 37°C in a 5% CO2 atmosphere.

AG-23 was serially diluted in the respective cell culture medium to achieve a range of final

concentrations (e.g., 0.1 to 100 µM).

The culture medium was removed from the wells and replaced with the medium containing

the different concentrations of AG-23. A vehicle control (DMSO) and an untreated control

were also included.

The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

Following incubation, 20 µL of MTT solution was added to each well, and the plates were

incubated for an additional 4 hours.

The medium containing MTT was then removed, and 100 µL of DMSO was added to each

well to dissolve the formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

The percentage of cell viability was calculated relative to the untreated control, and the CC50

values were determined by non-linear regression analysis.

Cytotoxicity Data
The following table summarizes the CC50 values obtained for AG-23 against J774 and HFF-1

cell lines.
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Cell Line AG-23 CC50 (µM)
Amphotericin B
CC50 (µM)

Selectivity Index
(SI)*

J774 (Murine

Macrophage)
45.8 ± 3.2 1.5 ± 0.3 > 450

HFF-1 (Human

Fibroblast)
62.3 ± 5.1 2.1 ± 0.4 > 620

*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / EC50 (Leishmania

promastigotes). The EC50 of AG-23 against L. donovani promastigotes was determined to be

0.1 µM.

Hemolytic Activity
The hemolytic potential of AG-23 was assessed to evaluate its effect on red blood cells, a

critical indicator of potential systemic toxicity.

Experimental Protocol: Hemolysis Assay
Objective: To determine the concentration of AG-23 that causes 50% hemolysis (HC50) of

human red blood cells.

Materials:

Fresh human red blood cells (hRBCs)

Phosphate-buffered saline (PBS)

AG-23 (stock solution in DMSO)

Triton X-100 (1% v/v in PBS) as a positive control

Procedure:

hRBCs were washed three times with PBS and resuspended to a 2% (v/v) solution.

AG-23 was serially diluted in PBS to achieve a range of final concentrations.
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100 µL of the hRBC suspension was added to 100 µL of the AG-23 dilutions in a 96-well

plate.

A negative control (PBS) and a positive control (1% Triton X-100) were included.

The plate was incubated for 1 hour at 37°C with gentle shaking.

Following incubation, the plate was centrifuged at 1000 x g for 5 minutes.

The supernatant was transferred to a new 96-well plate, and the absorbance was measured

at 540 nm to quantify hemoglobin release.

The percentage of hemolysis was calculated relative to the positive control, and the HC50

was determined.

Hemolysis Data
Compound HC50 (µM)

AG-23 > 100

Amphotericin B 25.4 ± 2.8

Preliminary In Vivo Toxicity Assessment
A preliminary acute toxicity study was conducted in a murine model to assess the in vivo safety

profile of AG-23.

Experimental Protocol: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of AG-23 in BALB/c mice.

Animals:

Female BALB/c mice, 6-8 weeks old.

Procedure:

Mice were divided into groups (n=5 per group).
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AG-23 was formulated in a vehicle suitable for intraperitoneal (IP) administration.

A single dose of AG-23 was administered via IP injection at increasing concentrations (e.g.,

10, 25, 50, 100 mg/kg).

A control group received the vehicle only.

The animals were observed for signs of toxicity, morbidity, and mortality for 14 days post-

administration.

Body weight was recorded daily for the first 7 days and then weekly.

At the end of the study, major organs were collected for histopathological examination.

In Vivo Toxicity Data
Dose (mg/kg, IP) Mortality Clinical Signs of Toxicity

10 0/5 No observable signs

25 0/5 No observable signs

50 0/5

Mild, transient lethargy

observed within 2 hours post-

dose

100 2/5
Severe lethargy, ruffled fur,

and ataxia

The MTD was determined to be 50 mg/kg.

Visualized Workflows and Pathways
Diagram of In Vitro Toxicity Screening Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Screening

Cytotoxicity Assessment Hemolysis Assay

AG-23 Synthesis & Characterization

Stock Solution Preparation (DMSO)

Seeding of J774 & HFF-1 Cells Preparation of hRBC Suspension

48h Incubation with AG-23

MTT Assay

CC50 Determination

1h Incubation with AG-23

Measurement of Hemoglobin Release

HC50 Determination

Click to download full resolution via product page

Caption: Workflow for in vitro toxicity assessment of AG-23.

Hypothetical Signaling Pathway for AG-23 Induced
Apoptosis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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